REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]([CH3:7])[S:5][CH2:4][C:3]=1[C:8]([O:10][CH3:11])=[O:9].[Cl:12]Cl>C(Cl)Cl>[ClH:12].[NH2:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[CH:4][S:5][C:6]=1[CH3:7] |f:3.4|
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Name
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|
Quantity
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5.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(CSC1C)C(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
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|
Quantity
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2.3 g
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Type
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reactant
|
Smiles
|
ClCl
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Type
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CUSTOM
|
Details
|
The reaction mixture was subsequently stirred for another 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
for workup, concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
Cl.NC=1C(=CSC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 115.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |